3-(Benzyloxy)cyclohexanecarboxylic Acid

Medicinal Chemistry Physicochemical Properties Isomer Comparison

Incorrect positional isomer selection can produce misleading SAR and activity cliffs. This 3-(benzyloxy) isomer provides the distinct 1,3-spatial vector required for accurate target engagement. - Regioselective chelation: >95:5 diastereomeric ratio in metal-mediated epoxide openings. - Orthogonal protection: benzyloxy handle cleaved via hydrogenolysis, enabling multi-step synthesis not feasible with the 4-isomer. - Supply chain: In stock; immediate dispatch for research-quantity orders.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Cat. No. B13680882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)cyclohexanecarboxylic Acid
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H18O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,15,16)
InChIKeyIUDWJLVRLWUUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)cyclohexanecarboxylic Acid Overview & Procurement


3-(Benzyloxy)cyclohexanecarboxylic acid (CAS 1781346-17-5) is a cyclohexane carboxylic acid derivative featuring a benzyloxy group at the 3-position. Its molecular formula is C₁₄H₁₈O₃ with a molecular weight of 234.29 g/mol [1]. The compound is primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis, where the benzyloxy group serves as a protected hydroxyl handle or a hydrophobic moiety .

3-(Benzyloxy)cyclohexanecarboxylic Acid: Positional Isomer Substitution Risks


Positional isomers of benzyloxy-cyclohexane carboxylic acid share identical molecular formula and similar computed logP and topological polar surface area (TPSA) [1]. However, the 3-substituted isomer presents the benzyloxy and carboxyl groups in a 1,3-relationship, resulting in distinct spatial orientation, dipole moment, and steric environment compared to the 1,4- or 1,2-analogs. These differences directly affect molecular recognition events, such as enzyme binding or receptor interaction, as well as solid-state packing and solubility. Consequently, even minor positional changes can lead to significant variations in biological activity, selectivity, and physicochemical behavior, making direct interchange without re-validation unreliable [2].

3-(Benzyloxy)cyclohexanecarboxylic Acid: Quantitative Differentiation Evidence


Steric and Electronic Differences vs 4-Isomer

Both 3- and 4-(benzyloxy)cyclohexanecarboxylic acid share identical computed XLogP3-AA (2.4) and topological polar surface area (46.5 Ų) [1]. Despite these equal global descriptors, the 3-substituted pattern positions the hydrophobic benzyloxy group closer to the carboxylic acid, altering local dipole orientation and creating a different steric environment around the reactive center. This influences reaction kinetics and molecular recognition in a manner not captured by standard 2D descriptors [2].

Medicinal Chemistry Physicochemical Properties Isomer Comparison

Chelation-Controlled Ring-Opening Reactivity

The 3-benzyloxy substituent on the cyclohexane ring adopts a preferred chair conformation where the benzyloxy group can occupy either axial or equatorial positions depending on cis/trans stereochemistry. This conformational flexibility is distinct from the 4-isomer, where the benzyloxy group is locked in a more extended orientation. Studies on 3-benzyloxycyclohexene oxides demonstrate that the remote benzyloxy group can direct nucleophilic attack via chelation effects, achieving regioselectivities >95:5 in certain ring-opening reactions [1]. Such directing effects are absent in the 4-substituted analog due to the greater distance between the benzyloxy group and the reactive center.

Organic Synthesis Stereochemistry Reactivity

Purity for Reproducible SAR & Scale-Up

Commercial suppliers report 3-(benzyloxy)cyclohexanecarboxylic acid with ≥95% purity (HPLC) . In comparison, 4-(benzyloxy)cyclohexanecarboxylic acid is commonly supplied at 97% purity . While the absolute difference is small, the availability of high-purity batches for the 3-isomer ensures that downstream biological or synthetic applications start from a well-defined chemical entity, reducing variability in SAR studies.

Chemical Procurement Quality Control Reproducibility

3-(Benzyloxy)cyclohexanecarboxylic Acid Application Scenarios


Positional Isomer Scanning in SAR Studies

When exploring SAR around a cyclohexane core, the 3-substituted isomer provides a distinct spatial vector that cannot be mimicked by the 4-substituted analog. Procurement of the correct positional isomer is essential to accurately map the pharmacophore and avoid misleading activity cliffs [1].

Chelation-Controlled Asymmetric Synthesis

The 3-benzyloxy group can participate in chelation of metal ions during reactions, enabling high regioselectivity (>95:5) in epoxide openings. This property is exploited in the synthesis of complex natural product-like scaffolds where stereochemical control is paramount [2].

Protected Hydroxycyclohexane Building Blocks

The benzyloxy group serves as a masked hydroxyl that can be unveiled by hydrogenolysis. The 3-substituted pattern allows for orthogonal protection strategies not possible with the 4-isomer, facilitating multi-step syntheses of polyfunctional cyclohexane derivatives [1].

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